
N-(pyrazin-2-yl)benzamide
Overview
Description
N-(pyrazin-2-yl)benzamide is a chemical compound with the molecular formula C11H9N3O. It is characterized by the presence of a benzamide group attached to a pyrazine ring. This compound has garnered significant interest in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
N-(pyrazin-2-yl)benzamide, also known as N-pyrazin-2-ylbenzamide, has been found to interact with human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism by converting glucose to glucose-6-phosphate .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that enhances the enzyme’s activity . In the case of this compound, it increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by this compound affects the glucose metabolic pathway . By increasing the conversion of glucose to glucose-6-phosphate, it enhances the utilization of glucose, thereby reducing blood glucose levels . This makes this compound a potential therapeutic agent for type-2 diabetes .
Pharmacokinetics
Lipophilic drugs are generally well absorbed and can easily cross cell membranes, potentially improving bioavailability .
Result of Action
The activation of GK by this compound leads to a significant hypoglycemic effect . This is due to the enhanced utilization of glucose, resulting in lower blood glucose levels . This makes it a potential therapeutic agent for managing type-2 diabetes .
Biochemical Analysis
Biochemical Properties
N-(pyrazin-2-yl)benzamide has been identified as an allosteric activator of glucokinase (GK), a key enzyme controlling blood glucose levels . It interacts with GK, leading to its activation . The nature of these interactions is complex and involves binding at specific sites on the GK protein .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on GK activity. By activating GK, it can impact cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in blood glucose levels, which are critical for cellular function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GK. It binds to specific sites on the GK protein, leading to its activation . This can result in changes in gene expression and enzyme activity, influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been found to have a stable interaction with GK, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At certain thresholds, it has been observed to have significant hypoglycemic activity . High doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway through its interaction with GK . It can influence metabolic flux and metabolite levels by altering GK activity .
Transport and Distribution
Its interaction with GK suggests that it may be localized to areas where GK is present .
Subcellular Localization
The subcellular localization of this compound is likely related to its interaction with GK. As GK is typically localized in the cytoplasm, it is likely that this compound is also found in this compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(pyrazin-2-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC MOFs have been employed to catalyze the amidation reaction between 2-aminopyrazine and benzoyl chloride, resulting in high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: N-(pyrazin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted benzamides, respectively .
Scientific Research Applications
N-(pyrazin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-(pyrazin-2-yl)benzamide can be compared with other similar compounds, such as:
N-phenylpyrazine-2-carboxamide: This compound also exhibits antimicrobial activity but differs in its substitution pattern and overall efficacy.
N-(pyrazin-2-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group, which affects its chemical properties and biological activity.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as an effective antimicrobial agent, particularly against tuberculosis, highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
N-pyrazin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-8-12-6-7-13-10/h1-8H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNKNGDGXSICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


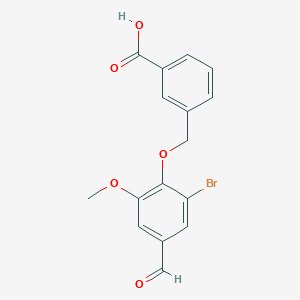
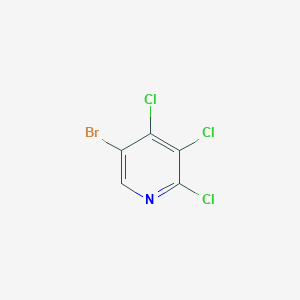
![2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide](/img/structure/B3332152.png)
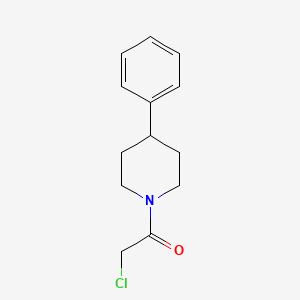
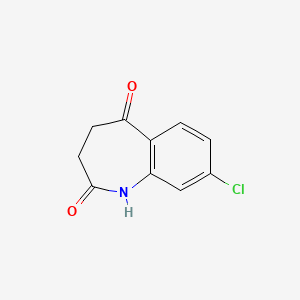
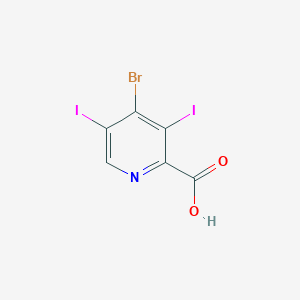
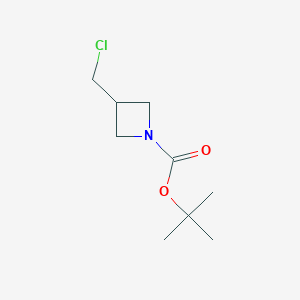
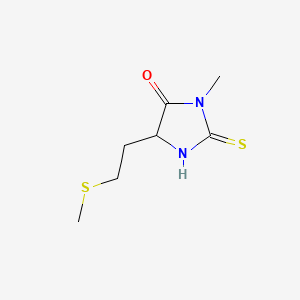
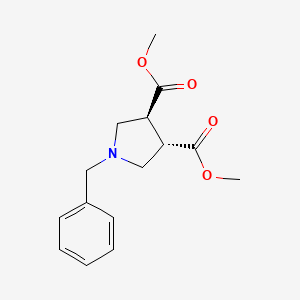
![2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile](/img/structure/B3332222.png)
![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)
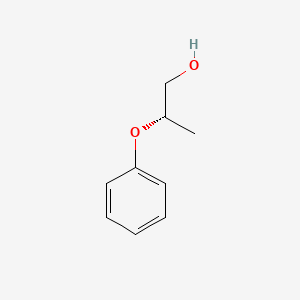

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)
